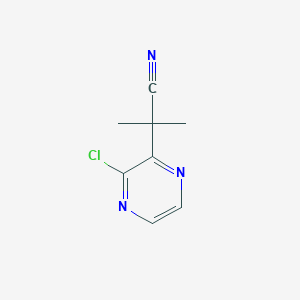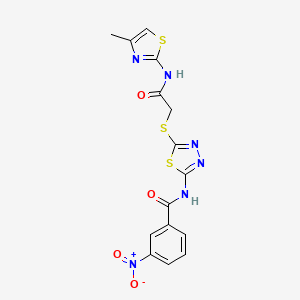
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide” is a complex organic molecule that likely contains a thiazole ring structure . Thiazole is a five-membered ring containing nitrogen and sulfur atoms, and it is a key structure in many biologically active compounds . The 2-aminothiazole scaffold, in particular, is a characteristic structure in drug development, associated with several biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
The thiazole ring in this compound, due to its aromaticity, has many reactive positions where various chemical reactions can occur . These reactions can include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .Applications De Recherche Scientifique
Anticancer Activity
The 2-aminothiazole scaffold, to which this compound belongs, has emerged as a promising nucleus in medicinal chemistry and drug discovery. Several 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Researchers have explored the structural modification of 2-aminothiazole to enhance its anticancer potential.
PI3K and mTOR Inhibition
One specific derivative, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide , acts as a dual inhibitor of PI3K and mTOR pathways when administered orally . These pathways play crucial roles in cell growth, proliferation, and survival, making this compound relevant for cancer therapy.
Antimicrobial Properties
While the focus has primarily been on cancer research, 2-aminothiazole derivatives also exhibit antimicrobial activity. For instance, researchers synthesized a series of 2,4-disubstituted thiazole derivatives and screened them for in vitro antimicrobial activities against bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) .
Other Pharmacological Activities
Beyond cancer and antimicrobial effects, 2-aminothiazole derivatives have shown promise in various other areas:
- Antiviral : Some derivatives possess antiviral properties .
- Anticonvulsant : Certain compounds exhibit anticonvulsant activity .
- Antidiabetic : Researchers have explored their potential in managing diabetes .
- Antihypertensive : The scaffold has been investigated for its effects on blood pressure regulation .
- Anti-inflammatory : Some derivatives display anti-inflammatory activity .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of 2-aminothiazole derivatives . This could include in vitro and in silico studies to better understand its mechanism of action and potential therapeutic applications .
Mécanisme D'action
Target of Action
The compound, also known as N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown inhibitory activity against various cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, potentially disrupting the normal functioning of cancerous cells.
Result of Action
Given its potential inhibitory activity against various cancerous cell lines , it can be inferred that the compound may lead to the inhibition of growth or proliferation of these cells.
Propriétés
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4S3/c1-8-6-26-13(16-8)17-11(22)7-27-15-20-19-14(28-15)18-12(23)9-3-2-4-10(5-9)21(24)25/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXKCBKOMZLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

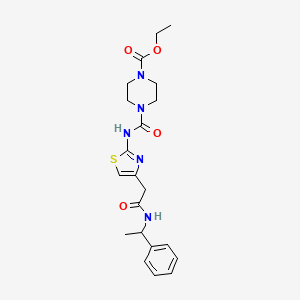

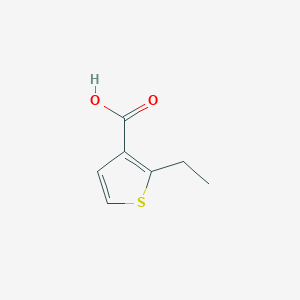
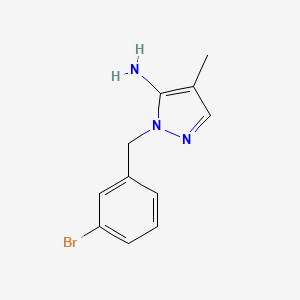

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)
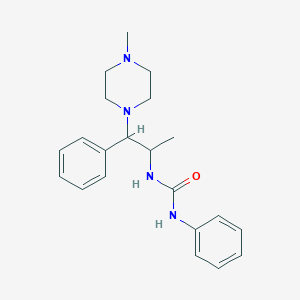
![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)
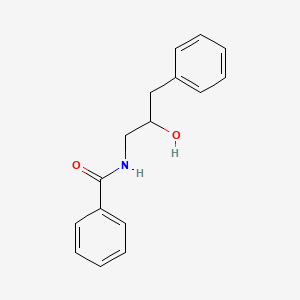
![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)
